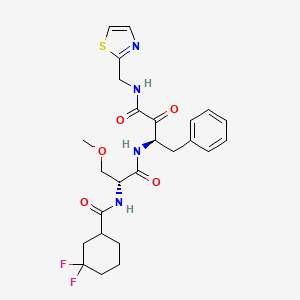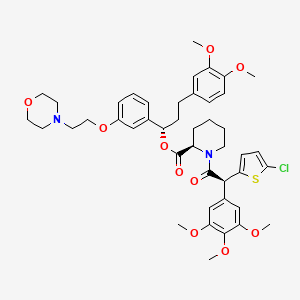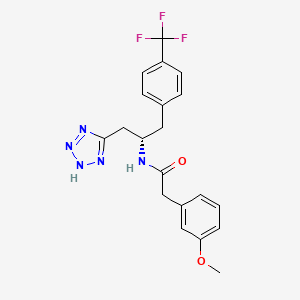![molecular formula C45H49F2N11O9S B10856450 (3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CFT1946 is a potent, selective, and orally bioavailable degrader of mutant BRAF proteins, particularly BRAF-V600E. This compound is designed to target and degrade mutant BRAF proteins, which are implicated in various cancers, including melanoma, thyroid cancer, and lung adenocarcinoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CFT1946 involves a series of complex organic reactions. The key steps include the formation of a quinazolinone core, which is essential for its activity. The synthetic route typically involves:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards mutant BRAF proteins.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of CFT1946 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Key aspects include:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Waste Management: Efficient waste management practices are employed to minimize environmental impact.
化学反応の分析
Types of Reactions
CFT1946 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CFT1946, each with potentially different biological activities. These derivatives are studied to understand the structure-activity relationship and optimize the compound’s efficacy .
科学的研究の応用
CFT1946 has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in the study of cancers driven by mutant BRAF proteins, such as melanoma and thyroid cancer.
Drug Development: CFT1946 serves as a lead compound in the development of new therapies targeting mutant BRAF proteins.
Biological Studies: The compound is used to study the molecular mechanisms of BRAF-driven cancers and the role of BRAF in cell signaling pathways
作用機序
CFT1946 exerts its effects by selectively degrading mutant BRAF proteins. The mechanism involves:
Binding to BRAF: CFT1946 binds to the mutant BRAF protein, forming a complex.
Recruitment of Degradation Machinery: The compound recruits cellular degradation machinery, leading to the degradation of the mutant BRAF protein.
Inhibition of MAPK Pathway: By degrading mutant BRAF, CFT1946 inhibits the MAPK signaling pathway, which is crucial for cell proliferation and survival in BRAF-driven cancers
類似化合物との比較
CFT1946 is unique compared to other BRAF inhibitors due to its degrader mechanism. Similar compounds include:
Vemurafenib: A small molecule inhibitor of BRAF-V600E.
Dabrafenib: Another inhibitor targeting BRAF-V600E.
Encorafenib: A BRAF inhibitor with a similar target profile.
Unlike these inhibitors, CFT1946 degrades the mutant BRAF protein, potentially overcoming resistance mechanisms associated with traditional inhibitors .
特性
分子式 |
C45H49F2N11O9S |
|---|---|
分子量 |
958.0 g/mol |
IUPAC名 |
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1 |
InChIキー |
OCDRMYDQTIPVOI-HHHXNRCGSA-N |
異性体SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)[C@@H]4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
正規SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




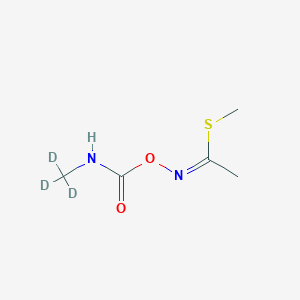
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
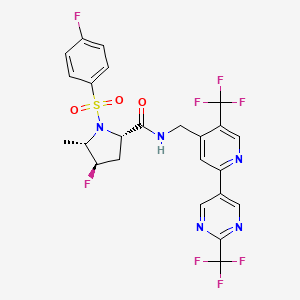
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
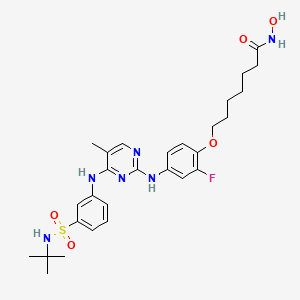
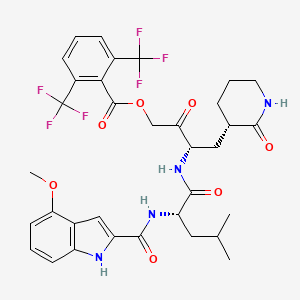
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
